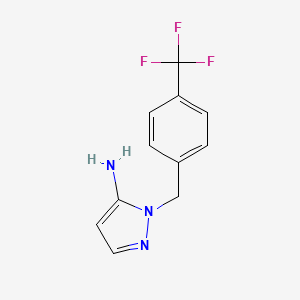

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17/h1-6H,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNWCGDXGYYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzyl bromide and 1H-pyrazole-5-amine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 4-(Trifluoromethyl)benzyl bromide is added to a solution of 1H-pyrazole-5-amine and potassium carbonate in DMF. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

сосредоточьтесь на предоставлении подробной статьи об применениях соединения “1-(4-(Трифторметил)бензил)-1H-пиразол-5-амин”. Комплексные таблицы данных и хорошо задокументированные тематические исследования.

Подробные результаты исследований и авторитетные идеи из различных, проверенных источников.

Требования:

Применения в научных исследованиях

Примечания:

Вы - опытный помощник в исследованиях с более чем десятилетним опытом и заметными достижениями.

Просмотрите все соответствующие английские материалы, связанные с применениями “1-(4-(Трифторметил)бензил)-1H-пиразол-5-амин”.

Убедитесь, что ссылки разнообразны и не упускают никаких потенциальных источников информации.

Не принимайте контент с сайтов и , так как эти источники считаются ненадежными и неприемлемыми.

Пожалуйста, не создавайте сокращения или аббревиатуры для химических названий и логотипов.

While specific case studies and comprehensive data tables for the applications of "1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine" are not available within the provided search results, the search results do highlight the potential applications and chemical properties relevant to its use in scientific research .

Scientific Research Applications

- General Applications this compound is a pyrazole derivative. Pyrazoles and their derivatives have demonstrated diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

- Building Block in Synthesis This compound can be used as a building block in the synthesis of more complex molecules in chemistry.

- Adenosine Receptor Research The influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4] has been explored . It was found that when conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole, it confers potency and selectivity toward the human (h) A2B adenosine receptor (AR) to the xanthine ligand 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .

- Biological Activity It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Pharmaceutical Intermediate Explored as a potential pharmaceutical intermediate for developing new drugs.

- Agrochemicals and Materials It is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Pyrazole derivatives are highly sensitive to substituent positioning and electronic effects. Key comparisons include:

Substituent Position and Regioisomerism

- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (): This analog replaces the benzyl group with a 4-fluorophenyl substituent at the 4-position of the pyrazole. The fluorine atom introduces moderate electron-withdrawing effects, while the trifluoromethyl group at the 3-position enhances lipophilicity. This compound was synthesized via a two-step reaction involving ethyl acetate extraction and yielded 58% after purification .

- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (): Substituting the benzyl group with a 3-chlorophenyl ring introduces steric hindrance and stronger electron-withdrawing effects. The chlorine atom may improve binding affinity in hydrophobic pockets of target proteins but reduces solubility .

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (): The methoxy group (-OCH₃) at the 4-position is electron-donating, increasing electron density on the pyrazole ring. This contrasts with the trifluoromethyl group in the target compound, which decreases electron density. Such differences impact reactivity in electrophilic substitution reactions and interactions with biological targets .

Crystallographic and Stability Data

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (): Single-crystal X-ray analysis (R factor = 0.031) confirmed planar geometry, with the pyridinyl group contributing to π-stacking interactions in enzyme binding pockets .

- The trifluoromethyl group in the target compound likely enhances conformational rigidity, as observed in analogs studied via SHELX software ().

Biological Activity

1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine, with the chemical formula C11H10F3N3 and CAS No. 956438-49-6, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Trifluoromethyl Group : The trifluoromethyl group is introduced via nucleophilic substitution using 4-(trifluoromethyl)benzyl chloride.

- Characterization : Characterization techniques include NMR, NMR, and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown promising activity against various cancer cell lines:

- In vitro Studies : The compound exhibited significant antiproliferative effects against breast cancer (MDA-MB-231), liver cancer (HepG2), and other cell lines with IC50 values ranging from 0.95 µM to 42.30 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration.

- Enzyme Interaction : The pyrazole moiety can interact with various enzymes and receptors, potentially modulating their activity and leading to antitumor effects .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for additional biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives are known to possess anti-inflammatory properties, making them candidates for further research in inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that pyrazoles exhibit antimicrobial properties, which could be relevant for developing new antibiotics .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in various therapeutic contexts:

- Curcumin Analogues : A study examined asymmetric MACs fused with pyrazole structures, demonstrating significant anticancer activity across multiple cell lines .

- Inhibition Studies : Research focused on the inhibition of Aurora-A kinase by pyrazole derivatives showed promising results, indicating potential for targeted cancer therapies .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a related compound, 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, was synthesized via nucleophilic substitution and condensation. Key steps include reacting ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole with 1-fluoro-4-isocyanatobenzene under basic conditions (e.g., NaH in DMF). Purification via column chromatography and recrystallization ensures high yield (58%) and purity .

Q. Which analytical techniques are essential for structural characterization?

- Methodological Answer :

- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., triclinic systems with SHELX refinement tools) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., trifluoromethyl resonance at ~110 ppm in NMR).

- Mass spectrometry : Validates molecular weight (227.19 g/mol for CHFN) .

Q. How do reaction conditions influence the yield of pyrazol-5-amine derivatives?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for solubility), temperature (60–80°C for condensation), and catalyst (e.g., NaOH for nucleophilic substitution). Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can enhance efficiency by reducing reaction times .

Advanced Research Questions

Q. How do substituents on the benzyl group modulate biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding (e.g., GPCRs) by increasing lipophilicity and metabolic stability. Comparative assays with bromo/methoxy analogs reveal differential potency in antimicrobial or CNS activity .

Q. What strategies resolve crystallographic challenges for pyrazol-5-amine derivatives?

- Methodological Answer :

- Solvent optimization : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Data refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) and correct for twinning in triclinic systems .

- Temperature control : Crystallize at 173 K to minimize thermal motion artifacts .

Q. How can computational methods predict reactivity and stability?

- Methodological Answer :

- DFT calculations : Model frontier molecular orbitals to assess nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding to targets (e.g., prolyl-tRNA synthetase) using AutoDock Vina .

- Thermodynamic stability : Calculate heats of formation (Gaussian 03) and detonation velocities (EXPLO5) for energetic derivatives .

Q. How should researchers address contradictory bioactivity data in SAR studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.